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Compound of Interest

Compound Name: Dlin-MC4-dma

Cat. No.: B10857436

The Core Distinction: This guide compares DODMA, a first-generation ionizable lipid used in
early Stable Nucleic Acid Lipid Particles (SNALP), with DLin-MC4-DMA, a second-generation
biodegradable analog from the DLin-DMA lineage.

While DLin-MC3-DMA (MC3) is the clinical gold standard for hepatic silencing (e.g., Onpattro),
DLin-MC4-DMA serves as a critical research comparator. It shares the potent fusogenic
"dilinoleyl" tail structure of MC3 but possesses a higher pKa (~6.93). This physicochemical shift
renders MC4 less effective for hepatic silencing than MC3 but makes it a valuable tool for

exploring extrahepatic delivery (e.g., spleen/lung) and understanding the precise pKa windows
required for endosomal escape.

High-Level Comparison:
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Feature DODMA DLin-MC4-DMA

Generation 1st Gen (SNALP) 2nd Gen (Biodegradable)

Tail Structure Dioleyl (1 double bond/tail) Dilinoley! (2 double bonds/tail)

Linker Type Ether (Non-biodegradable) Ester (Biodegradable)

pKa ~6.7-7.0 ~6.93

Fusogenicity Moderate (Cylindrical shape) High (Cone shape, HIl phase)
Historical Control / Stable High-pKa Research / Spleen

Primary Utility ) )
Liposomes Targeting

Part 2: Physicochemical & Mechanistic Analysis
Structural Evolution and Biodegradability

DODMA (1,2-Dioleyloxy-3-dimethylaminopropane): Features an ether linkage, which is
stable in vivo. While this stability aids liposome integrity, it leads to tissue accumulation and
potential toxicity upon repeated dosing. Its tails are oleyl (monounsaturated), providing
moderate membrane fluidity.

DLin-MC4-DMA: Represents a "rational design" evolution.[1] It incorporates ester linkages,
allowing endogenous esterases to cleave the lipid into harmless metabolites, significantly
improving the safety profile. Crucially, it uses linoleyl tails (polyunsaturated). The extra
double bonds create a "kinked" geometry, increasing the lipid's volume in the hydrophobic
region.

The "Cone Shape" and Endosomal Escape

The superior potency of DLin-MC4-DMA over DODMA is largely driven by the Shape

Hypothesis.

o DODMA tends to form stable lamellar phases (bilayers).

e DLin-MC4-DMA, with its bulky dilinoleyl tails, adopts a cone shape. Upon protonation in the

acidic endosome, it pairs with anionic endosomal lipids (like lyso-bisphosphatidic acid) to
form the Inverted Hexagonal Phase (
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). This non-bilayer phase is highly fusogenic, disrupting the endosomal membrane and
releasing the nucleic acid payload into the cytosol.

The pKa Trade-off

e Optimal Hepatic Window (6.2 — 6.5): Lipids like MC3 (pKa 6.[2]44) are neutral at
physiological pH (7.[2]4) but rapidly ionize in the early endosome (pH 6.0).

e DLin-MC4-DMA (pKa 6.93): Being more basic, MC4 remains partially protonated even at
neutral pH and becomes fully ionized very early in the endocytic pathway. While this ensures
strong cargo binding, it can hamper the "switch" mechanism required for release, or lead to
entrapment in non-productive compartments. However, this higher surface charge can
enhance uptake by antigen-presenting cells (APCs) in the spleen, giving MC4 a distinct
biodistribution profile compared to liver-tropic lipids.

Part 3: Visualization of Signaling & Mechanism

Figure 1: Structural Logic & Endosomal Escape Pathway This diagram illustrates the structural
differences and the HIl phase transition mechanism.
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Caption: DLin-MC4-DMA utilizes dilinoleyl tails to drive the formation of the fusogenic Inverted
Hexagonal (

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3836621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3836621/
https://www.benchchem.com/product/b10857436?utm_src=pdf-body
https://www.benchchem.com/product/b10857436?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

) phase more effectively than DODMA, facilitating superior endosomal escape.

Part 4: Experimental Protocols
Protocol A: Microfluidic Formulation of LNP-siRNA

This protocol is self-validating through PDI and Encapsulation Efficiency (EE) checks.
Materials:
e Lipids: DLin-MC4-DMA (or DODMA), DSPC, Cholesterol, PEG-DMG (2000).
o Payload: siRNA or mRNA (in 25mM Sodium Acetate buffer, pH 4.0).
e Solvent: 100% Ethanol (Molecular Grade).
Step-by-Step Workflow:
e Lipid Mix Preparation:

o Prepare a lipid stock in ethanol at a total lipid concentration of 10-15 mM.

o Molar Ratios:

» For DLin-MC4-DMA: 50 : 10 : 38.5: 1.5 (lonizable:DSPC:Chol:PEG).[3]

= For DODMA: 40 : 10 : 40 : 10 (Historical SNALP ratio) OR 50:10:38.5:1.5 for direct
comparison.

e Agueous Phase Preparation:

o Dilute nucleic acid in 25 mM Sodium Acetate (pH 4.0) to achieve an N/P ratio of 6
(Nitrogen on lipid to Phosphate on RNA).

e Microfluidic Mixing:
o Use a staggered herringbone mixer (e.g., NanoAssemblr) or T-junction mixer.

o Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).
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o Total Flow Rate (TFR): 12 mL/min (optimized for ~80-100 nm size).

o Dialysis & Buffer Exchange:

o Dialyze against 1x PBS (pH 7.4) for 12-16 hours using a 20 kDa MWCO cassette. This
raises the pH, neutralizing the surface charge (essential for reducing toxicity).

e Quality Control (Validation):
o Size/PDI: Measure via Dynamic Light Scattering (DLS). Target: <100nm, PDI <0.2.

o pKa Assay: Use TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence titration to
confirm the pKa of the formulated LNP. MC4 should read ~6.9; DODMA ~6.7.

o Encapsulation Efficiency: Ribogreen assay +/- Triton X-100. Target: >85%.

Part 5: Comparative Performance Data

The following table summarizes expected performance metrics based on structure-activity
relationship (SAR) studies (e.g., Semple et al., 2010; Jayaraman et al., 2012).
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DLin-MC4-DMA

Metric DODMA LNP Interpretation
LNP
) Both condense RNA
Encapsulation -
80 - 90% > 90% well due to cationic

Efficiency

nature at pH 4.0.

Particle Size (PDI)

80-120 nm (<0.15)

60-90 nm (<0.10)

DLin series typically
forms more compact,

uniform particles.

In Vitro Potency

MC4 is significantly

IC50 ~ 10 nM IC50 ~0.5-2nM more potent in vitro
(HelLa) o
due to fusogenicity.
MC4 is better than
) ] DODMA but lags
In Vivo ED50 (Liver) > 1.0 mg/kg ~0.1-0.3 mg/kg

behind MC3 (0.005
mg/kg).

Biodistribution

Liver (Passive)

Liver + Spleen/Lung

Higher pKa of MC4
shifts some burden to
reticuloendothelial

organs.

Toxicity (LFTs)

Moderate

(Accumulates)

Low (Biodegradable)

Ester linkage in MC4
allows clearance,
reducing chronic

toxicity.

References

e Semple, S. C., et al. (2010).[4] "Rational design of cationic lipids for sSiRNA delivery." Nature

Biotechnology. Link

o Foundational paper establishing the structure-activity relationship for the DLin-DMA series
and the importance of pKa.

e Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for

hepatic gene silencing in vivo." Angewandte Chemie International Edition. Link

© 2026 BenchChem. All rights reserved.

6/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2862526/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fnbt.1602
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fanie.201203263
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Describes the screening of the MC series (including MC3) and defines the optimal pKa
parameters.

Heyes, J., et al. (2005). "Cationic lipid saturation influences intracellular delivery of
encapsulated nucleic acids." Journal of Controlled Release. Link

o Original comparison of DODMA vs DLINnDMA, highlighting the effect of tail unsatur

Maier, M. A., et al. (2013). "Biodegradable lipids enabling rapidly eliminated lipid
nanoparticles for systemic delivery of RNAI therapeutics."[2][5] Molecular Therapy. Link

o Discusses the biodegradability advantages of ester-linked lipids over ether-linked
predecessors like DODMA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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